Hexyl isothiocyanate

Chemoprevention Lung tumorigenesis Structure-activity relationship

Hexyl isothiocyanate (CAS 4404-45-9), also designated 1-hexyl isothiocyanate, n-hexyl isothiocyanate, or HITC, is an aliphatic isothiocyanate naturally occurring in cruciferous vegetables including radish (Raphanus sativus) and brassicas. It is enzymatically generated upon tissue disruption when myrosinase hydrolyzes the corresponding glucosinolate precursor, glucohesperin, yielding the bioactive C7-alkyl isothiocyanate.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 4404-45-9
Cat. No. B1329761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl isothiocyanate
CAS4404-45-9
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCCCCCN=C=S
InChIInChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3
InChIKeyWXYAXKKXIGHXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Isothiocyanate (CAS 4404-45-9): Chain-Length-Specific Alkyl Isothiocyanate for Chemoprevention and Tumor Inhibition Research


Hexyl isothiocyanate (CAS 4404-45-9), also designated 1-hexyl isothiocyanate, n-hexyl isothiocyanate, or HITC, is an aliphatic isothiocyanate naturally occurring in cruciferous vegetables including radish (Raphanus sativus) and brassicas [1]. It is enzymatically generated upon tissue disruption when myrosinase hydrolyzes the corresponding glucosinolate precursor, glucohesperin, yielding the bioactive C7-alkyl isothiocyanate [2]. As a member of the alkyl isothiocyanate subclass, HITC is distinct from both shorter-chain aliphatic analogs (e.g., allyl isothiocyanate, C3) and arylalkyl isothiocyanates (e.g., phenethyl isothiocyanate, benzyl isothiocyanate) [3].

Why Hexyl Isothiocyanate Cannot Be Interchanged with Other Alkyl or Arylalkyl Isothiocyanates in Research Applications


Alkyl isothiocyanates exhibit pronounced chain-length-dependent pharmacological divergence, making simple in-class substitution invalid for rigorous experimental or procurement purposes. The six-carbon alkyl chain of hexyl isothiocyanate confers a distinct partition coefficient (log P) and glutathione reactivity profile relative to shorter-chain (allyl isothiocyanate, C3) or longer-chain (1-dodecyl isothiocyanate, C12) congeners, which directly governs both cellular uptake kinetics and intracellular residence time [1]. In human colon cancer cells, HDAC inhibitory potency scales with alkyl chain length (AITC < sulforaphane < 6-SFN < 9-SFN), demonstrating that chain-length differences translate to quantifiable functional divergence [2]. Moreover, primary versus secondary isothiocyanate isomerism within the hexyl series yields differential in vivo tumor-inhibitory efficacy [3]. Consequently, procurement decisions predicated on generic "isothiocyanate" classification risk introducing uncontrolled variability in chain-length-dependent endpoints.

Hexyl Isothiocyanate (CAS 4404-45-9) Comparative Evidence for Research Procurement


Secondary vs Primary Hexyl Isothiocyanate: 2-Hexyl ITC Exhibits Superior In Vivo Tumor Inhibition Compared to 1-Hexyl ITC

Within the alkyl isothiocyanate series, secondary isothiocyanate isomerism confers enhanced tumor-inhibitory potency relative to primary isothiocyanate configuration. In the A/J mouse lung tumorigenesis model, 2-hexyl isothiocyanate (secondary ITC) demonstrated greater tumor multiplicity reduction than 1-hexyl isothiocyanate (primary ITC) at 1 μmol dose [1].

Chemoprevention Lung tumorigenesis Structure-activity relationship

HDAC Inhibitory Potency: Hexyl Chain Confers Intermediate Activity Between Shorter and Longer Alkyl ITCs in Colon Cancer Cells

In human colon cancer cells, dietary isothiocyanates inhibit histone deacetylase (HDAC) activity and increase HDAC protein turnover with potency proportional to alkyl chain length. The potency hierarchy follows AITC (C3) < sulforaphane (C4 sulfinyl) < 6-SFN (C6 sulfinyl) < 9-SFN (C9 sulfinyl), establishing a clear structure-activity relationship [1]. While hexyl isothiocyanate (HITC) lacks the sulfinyl moiety of 6-SFN, this chain-length dependency demonstrates that C6 alkyl ITCs occupy a distinct potency tier relative to C3-C4 analogs.

Epigenetics HDAC inhibition Colon cancer DNA damage response

Aliphatic ITC Chain Length Modulates Antimicrobial Activity: Hexyl Chain Exhibits Distinct Efficacy Profile Against Plant Pathogens

A systematic structure-activity relationship study of aliphatic isothiocyanates demonstrated that longer-chain derivatives exert steric inhibition on toxicity, with chain length significantly modulating antimicrobial efficacy against plant pathogenic fungi and bacteria [1]. Hexyl isothiocyanate (C6) exhibits a distinct activity profile relative to shorter-chain congeners.

Antimicrobial Plant pathogenic fungi Structure-activity relationship

Hexyl Isothiocyanate Demonstrates Nematicidal Activity with EC50 11.3 mg/L Against Phytopathogenic Nematodes

Hexyl isothiocyanate was identified as one of the most active volatile compounds from rucola (Eruca sativa) exhibiting nematicidal activity, with an EC50 value of 11.3 ± 2.6 mg/L after 24 h incubation [1]. This places hexyl isothiocyanate in a comparable activity range to erucin (EC50 = 3.2 ± 1.7 mg/L) and pentyl isothiocyanate (EC50 = 11.1 ± 5.0 mg/L), while outperforming (E)-2-hexenal (EC50 = 15.0 ± 3.3 mg/L) and methyl thiocyanate (EC50 = 18.1 ± 0.6 mg/L).

Nematicidal activity Plant protection Volatile compounds

Hexyl Isothiocyanate (CAS 4404-45-9): Evidence-Backed Research Application Scenarios


Chemoprevention Research Requiring Alkyl Isothiocyanates with Defined Chain-Length-Dependent Tumor Inhibitory Activity

Hexyl isothiocyanate serves as a C6 alkyl isothiocyanate probe for structure-activity relationship studies investigating chain-length dependence of chemopreventive efficacy. Evidence from the A/J mouse lung tumorigenesis model demonstrates that hexyl isothiocyanates (both 1-hexyl and 2-hexyl) exhibit measurable tumor-inhibitory activity at 1 μmol dose, whereas the shorter-chain analog allyl isothiocyanate (C3) is inactive at equivalent doses [1]. This chain-length-dependent activity threshold makes hexyl isothiocyanate a critical comparator compound for establishing minimal active alkyl chain length in chemoprevention screening cascades.

Epigenetic Mechanism Studies Investigating HDAC Inhibition by Dietary Isothiocyanates

In human colon cancer cell models, HDAC inhibitory potency scales with isothiocyanate alkyl chain length (AITC < SFN < 6-SFN < 9-SFN), establishing a quantifiable structure-activity relationship for epigenetic endpoints [2]. Hexyl isothiocyanate and its derivatives occupy a defined intermediate potency tier that is mechanistically distinct from both shorter-chain (weak inhibitors) and longer-chain (strong inhibitors) isothiocyanates. This tiered potency profile supports its use as a reference compound for interrogating chain-length contributions to HDAC turnover and downstream DNA damage signaling pathways.

Plant Protection Research Requiring Aliphatic Isothiocyanates with Defined Nematicidal EC50 Benchmarks

Hexyl isothiocyanate demonstrates quantifiable nematicidal activity with an EC50 of 11.3 ± 2.6 mg/L (24 h), positioning it among the most active volatile isothiocyanates derived from cruciferous plants [3]. This benchmark value enables researchers to select hexyl isothiocyanate over structurally similar volatiles such as (E)-2-hexenal (EC50 = 15.0 ± 3.3 mg/L) or methyl thiocyanate (EC50 = 18.1 ± 0.6 mg/L) when specific nematicidal potency thresholds are required for experimental design.

Antimicrobial Structure-Activity Relationship Studies in Aliphatic Isothiocyanate Series

Systematic evaluation of aliphatic isothiocyanates demonstrates that longer-chain derivatives (including hexyl isothiocyanate, C6) exhibit steric inhibition effects on antimicrobial toxicity against plant pathogenic fungi and bacteria [4]. This chain-length-dependent modulation of antimicrobial activity makes hexyl isothiocyanate an essential comparator for establishing the relationship between alkyl chain length, steric parameters, and antimicrobial efficacy. Researchers should select hexyl isothiocyanate rather than shorter-chain analogs when investigating steric contributions to antimicrobial mechanism of action.

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